Carbonate de lithium

Vue d'ensemble

Description

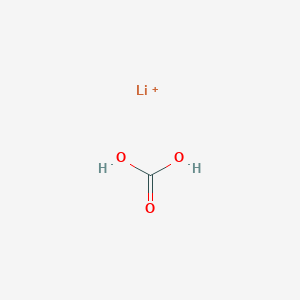

Le carbonate de lithium est un composé inorganique de formule chimique Li2CO3. C'est une poudre blanche, inodore, largement utilisée dans diverses applications industrielles. Le this compound est le sel de lithium de l'acide carbonique et est couramment utilisé dans la production de batteries lithium-ion, de céramiques, de verre et de produits pharmaceutiques .

Voies de synthèse et conditions réactionnelles :

Carbonatation de l'hydroxyde de lithium : Le this compound peut être synthétisé en faisant réagir l'hydroxyde de lithium (LiOH) avec du dioxyde de carbone (CO2) dans des conditions contrôlées. La réaction est la suivante : [ 2 \text{LiOH} + \text{CO}2 \rightarrow \text{Li}_2\text{CO}_3 + \text{H}_2\text{O} ]

Réaction avec le carbonate de sodium : Une autre méthode implique la réaction du chlorure de lithium (LiCl) avec le carbonate de sodium (Na2CO3) pour produire du this compound et du chlorure de sodium (NaCl) : [ \text{LiCl} + \text{Na}_2\text{CO}_3 \rightarrow \text{Li}_2\text{CO}_3 + 2 \text{NaCl} ]

Méthodes de production industrielle :

Extraction de la spodumène : Le this compound est produit industriellement à partir de la spodumène (LiAl(SiO3)2), un minéral contenant du lithium. Le procédé implique la calcination du minerai de spodumène à haute température, suivie d'une lixiviation à l'acide sulfurique pour produire du sulfate de lithium (Li2SO4). Le sulfate de lithium est ensuite converti en this compound par réaction avec du carbonate de sodium.

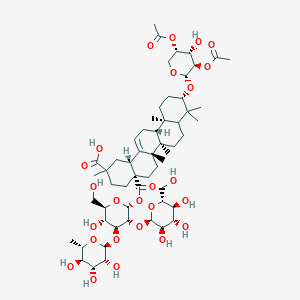

Extraction de la saumure : Le this compound peut également être extrait de sources de saumure riches en lithium. {_svg_2}

Types de réactions :

Décomposition thermique : Le this compound se décompose par chauffage pour former de l'oxyde de lithium (Li2O) et du dioxyde de carbone (CO2) : [ \text{Li}2\text{CO}_3 \rightarrow \text{Li}_2\text{O} + \text{CO}_2 ]

Réaction avec les acides : Le this compound réagit avec les acides pour former des sels de lithium, de l'eau et du dioxyde de carbone. Par exemple, avec l'acide chlorhydrique (HCl) : [ \text{Li}_2\text{CO}_3 + 2 \text{HCl} \rightarrow 2 \text{LiCl} + \text{H}_2\text{O} + \text{CO}_2 ]

Réactifs et conditions courants :

Acides : Acide chlorhydrique, acide nitrique.

Bases : Hydroxyde de sodium, hydroxyde de potassium.

Température : La décomposition thermique se produit généralement à des températures supérieures à 1000 K.

Principaux produits :

- Oxyde de lithium (Li2O)

- Chlorure de lithium (LiCl)

- Dioxyde de carbone (CO2)

4. Applications de la recherche scientifique

Le this compound a une large gamme d'applications dans la recherche scientifique et l'industrie :

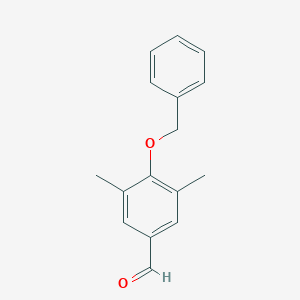

- Batteries lithium-ion : Il est un précurseur clé dans la production de matériaux cathodiques pour les batteries lithium-ion, qui sont largement utilisées dans l'électronique portable et les véhicules électriques {_svg_3}.

- Céramiques et verre : Le this compound est utilisé dans la production de céramiques et de verre pour améliorer leurs propriétés thermiques et mécaniques .

- Produits pharmaceutiques : Il est utilisé dans le traitement des troubles de l'humeur, tels que le trouble bipolaire, en raison de ses propriétés stabilisatrices de l'humeur .

- Catalyse : Le this compound est utilisé comme catalyseur dans diverses réactions chimiques, y compris la synthèse de composés organiques .

5. Mécanisme d'action

Le mécanisme d'action exact du this compound dans le traitement des troubles de l'humeur n'est pas entièrement compris. Il est considéré qu'il implique plusieurs cibles moléculaires et voies :

- Inhibition d'enzymes : Le this compound inhibe des enzymes telles que la glycogene synthase kinase 3 (GSK-3) et la monophosphatase de l'inositol, qui jouent un rôle dans la régulation de l'humeur .

- Modulation des neurotransmetteurs : Il affecte les niveaux de neurotransmetteurs, tels que la sérotonine et la dopamine, qui sont impliqués dans l'humeur et le comportement .

Composés similaires :

- Carbonate de sodium (Na2CO3)

- Carbonate de potassium (K2CO3)

- Carbonate de calcium (CaCO3)

Comparaison :

- Solubilité : Le this compound est moins soluble dans l'eau que le carbonate de sodium et le carbonate de potassium, mais plus soluble que le carbonate de calcium .

- Applications : Alors que tous ces carbonates sont utilisés dans des applications industrielles, le this compound est unique dans son utilisation dans les batteries lithium-ion et les produits pharmaceutiques .

Le this compound se distingue par ses propriétés et ses applications uniques, notamment dans le domaine du stockage de l'énergie et du traitement de la santé mentale.

Mécanisme D'action

Target of Action

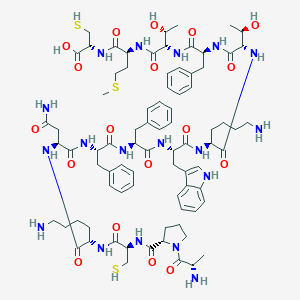

Lithium carbonate’s primary targets are believed to be inositol monophosphatase , inositol polyphosphatase , and glycogen synthase kinase 3 (GSK-3) . These targets play crucial roles in various cellular processes, including signal transduction and glucose metabolism .

Mode of Action

The exact mechanism of action of lithium carbonate is still unknown . The “inositol depletion theory” suggests that lithium behaves as an uncompetitive inhibitor of inositol monophosphatase . This inhibition is thought to be inversely proportional to the degree of stimulus . Lithium’s therapeutic action may also be due to a number of effects, ranging from inhibition of enzymes such as glycogen synthase kinase 3, inositol phosphatases, or modulation of glutamate receptors .

Biochemical Pathways

Lithium affects several biochemical pathways. It is known to inhibit the enzyme glycogen synthase kinase-3β (GSK-3β), which plays a key role in cellular processes such as glucose metabolism . Lithium also impacts neurotransmission pathways, particularly those involving dopamine and glutamate .

Pharmacokinetics

The pharmacokinetics of lithium is linear within the dose regimen used in clinical practice . After oral administration of a single immediate-release dose of lithium carbonate tablets, peak plasma concentrations are usually reached from 0.5 to 3.0 hours . Bioavailability is high, especially if the immediate-release formulations are applied .

Result of Action

The molecular and cellular effects of lithium carbonate’s action are complex and multifaceted. It has been observed to cause a dose-dependent regression in germination-related parameters, directly related to the mitotic index . Genotoxic effects were associated with lithium-DNA interactions determined by molecular docking . The toxic effects of lithium carbonate are directly related to the deterioration of the antioxidant/oxidant balance in the cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of lithium carbonate. For instance, lithium carbonate, which is one of the lithium compounds, has become an important contaminant in the environment with increasing technological developments . Its widespread use in batteries and electronic devices has raised concerns about its environmental impact . These environmental factors can potentially affect the bioavailability and efficacy of lithium carbonate.

Applications De Recherche Scientifique

Lithium carbonate has a wide range of applications in scientific research and industry:

- Lithium-Ion Batteries: It is a key precursor in the production of cathode materials for lithium-ion batteries, which are widely used in portable electronics and electric vehicles .

- Ceramics and Glass: Lithium carbonate is used in the production of ceramics and glass to improve their thermal and mechanical properties .

- Pharmaceuticals: It is used in the treatment of mood disorders, such as bipolar disorder, due to its mood-stabilizing properties .

- Catalysis: Lithium carbonate is used as a catalyst in various chemical reactions, including the synthesis of organic compounds .

Analyse Biochimique

Biochemical Properties

Lithium carbonate interacts with various biomolecules, including enzymes and proteins . It has been found to influence antioxidant and oxidant dynamics within cells, affecting levels of glutathione (GSH), malondialdehyde (MDA), catalase (CAT), and superoxide dismutase (SOD) .

Cellular Effects

Lithium carbonate has been observed to have significant effects on various types of cells and cellular processes . It influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to cause a dose-dependent regression in germination-related parameters .

Molecular Mechanism

At the molecular level, lithium carbonate exerts its effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its genotoxic effects have been associated with lithium carbonate-DNA interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of lithium carbonate have been observed to change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of lithium carbonate have been found to vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Lithium carbonate is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

Lithium carbonate is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Comparaison Avec Des Composés Similaires

- Sodium Carbonate (Na2CO3)

- Potassium Carbonate (K2CO3)

- Calcium Carbonate (CaCO3)

Comparison:

- Solubility: Lithium carbonate is less soluble in water compared to sodium carbonate and potassium carbonate but more soluble than calcium carbonate .

- Applications: While all these carbonates are used in industrial applications, lithium carbonate is unique in its use in lithium-ion batteries and pharmaceuticals .

Lithium carbonate stands out due to its unique properties and applications, particularly in the field of energy storage and mental health treatment.

Propriétés

IUPAC Name |

dilithium;carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.2Li/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGZVUEUWXADBQD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].C(=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CLi2O3, Li2CO3 | |

| Record name | LITHIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18166 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LITHIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1109 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | lithium carbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lithium_carbonate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10377-37-4 (mono-lithium salt), 17341-24-1 (Parent) | |

| Record name | Lithium carbonate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1023784 | |

| Record name | Lithium carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

73.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lithium carbonate appears as a white powder. Strong irritant when dissolved in water., White powder slightly soluble in water; [CAMEO], WHITE POWDER. | |

| Record name | LITHIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18166 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lithium carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2038 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LITHIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1109 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomposes at 1300 °C | |

| Record name | Lithium carbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14509 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LITHIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3351 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

100mM, Solubility in water (wt%): 1.52 at 0 °C; 1.31 at 20 °C; 1.16 at 40 °C; 1.00 at 60 °C; 0.84 at 80 °C; 0.71 at 100 °C, Insoluble in alcohol; soluble in dilute acid, Insoluble in acetone, ammonia, Solubility in water, g/100ml: 1.3 (poor) | |

| Record name | Lithium carbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14509 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LITHIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3351 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LITHIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1109 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.11 g/cu cm, 2.1 g/cm³ | |

| Record name | LITHIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3351 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LITHIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1109 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

Lithium's mechanism of action is still unknown. However, the “inositol depletion theory” suggests 3 main potential targets. These targets are inositol monophosphatase, inositol polyphosphatase, and glycogen synthase kinase 3(GSK-3). The “Inositol depletion theory” suggests lithium behaves as an uncompetitive inhibitor of inositol monophosphatase in a manner inversely proportional to the degree of stimulus. This inhibition lowers levels of inositol triphosphate. However, stronger inhibitors of inositol monophosphatase are not as clinically effective and low levels of inositol triphosphate are associated with memory impairment. Lithium acts on inositol polyphosphatase as an uncompetitive inhibitor. This inhibition is thought to have multiple downstream effects that have yet to be clarified. Lithium regulates phosphorylation of GSK-3 which regulates other enzymes through phosphorylation. Lithium can also inhibit GSK-3 through interfering with the magnesium ion in the active site., Although its antimanic mechanism of action has not been fully determined, lithium is known to affect a variety of neurohumoral signal transduction mechanisms. ... Lithium /lithium carbonate/ counteracts mood changes and is considered the most specific antimanic drug for the prophylaxis and treatment of bipolar disorder., In animal brain tissue, Li+ at concn of 1 to 10 mEq/L inhibits the depolarization-provoked and Ca+2-dependent release of norepinephrine and dopamine, but not serotonin, from nerve terminals. Li+ may even enhance the release of serotonin, especially in the limbic system, at least transiently. The ion has little effect on catecholamine-sensitive adenylyl cyclase activity or on the binding of ligands to monoamine receptors in brain tissue, although there is some evidence that Li+ can inhibit the effects of receptor-blocking agents that cause supersensitivity in such systems. Li+ can modify some hormonal responses mediated by adenylyl cyclase or phospholipase C in other tissues, including the actions of antidiuretic and thyroid-stimulating hormones on the actions of antidiuretic and thyroid-stimulating hormones on their peripheral target tissues. In part, the actions of Li+ may reflect its ability to interfere with the activity of both stimulatory and inhibitory GTP-binding proteins (Gs and Gi) by keeping them in their less active alpha-beta-gamma trimer state. /Li+/, Lithium inhibits the phosphatase that liberates inositol (I) from inositol phosphate (IP) ... Li+ ... can modify the abundance or function of G proteins and effectors, as well as protein kinases and several cell and nuclear regulatory factors. /Li+, from figure/, Mechanistically, the Li effect results from its substitution for body cations, eg, sodium and potassium, resulting in multisystemic actions. A partial substitution for normal cations causes changes in ion exchange and transfer in cellular processes. Incorporation of Li into membrane structures may alter responses to hormones and the coupling of energy processes ... Among the factors that may modify Li toxicity and kinetics are the type of the poisoning, the presence of the underlying disease, and renal impairment. /Li+/, For more Mechanism of Action (Complete) data for LITHIUM CARBONATE (22 total), please visit the HSDB record page. | |

| Record name | Lithium carbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14509 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LITHIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3351 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, light, alkaline powder, White monoclinic crystals | |

CAS No. |

554-13-2 | |

| Record name | LITHIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18166 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lithium carbonate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium carbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14509 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lithium carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.239 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BMD2GNA4V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LITHIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3351 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LITHIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1109 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

723 °C | |

| Record name | Lithium carbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14509 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LITHIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3351 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LITHIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1109 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary medical application of lithium carbonate?

A1: Lithium carbonate is primarily used as a mood stabilizer in the treatment of bipolar disorder. [, , , , , ] It has been shown to be effective in controlling manic episodes and reducing the risk of relapse. [, ]

Q2: Are there any potential adverse effects associated with lithium carbonate treatment?

A3: While generally safe when used appropriately, lithium carbonate can have adverse effects, particularly on renal function and thyroid function. [, , , ] Regular monitoring of thyroid function and kidney function is crucial during lithium carbonate therapy.

Q3: Is lithium carbonate teratogenic?

A4: Studies in mice indicate that lithium carbonate administration during early developmental stages can lead to various embryonic abnormalities, including lordosis, underdevelopment, eye malformations, and increased numbers of hepatic megakaryocytes and nucleated red cells. [] Further research is needed to determine the implications for human pregnancy.

Q4: Can lithium carbonate impact cognitive functions?

A5: Research on the cognitive effects of lithium carbonate in healthy individuals suggests that it might lead to a slowing of performance on certain cognitive and motor tasks. [] This slowing effect could be a mediating factor in its clinical effects.

Q5: What is the molecular formula and weight of lithium carbonate?

A6: The molecular formula of lithium carbonate is Li2CO3, and its molecular weight is 73.89 g/mol. [, ]

Q6: How is the purity of lithium carbonate typically determined?

A7: Analytical techniques like X-ray scattering (USAXS/SAXS/WAXS) are employed to assess the crystal structure and purity of lithium carbonate during its synthesis. []

Q7: Can lithium carbonate be synthesized from industrial byproducts?

A8: Yes, several studies demonstrate the successful synthesis of high-purity lithium carbonate from waste lithium-ion batteries and other industrial byproducts. [, , ] This recycling process contributes to resource efficiency and waste management.

Q8: What are the advantages of using a rotating packed bed reactor for lithium carbonate synthesis?

A9: The high gravity environment created within a rotating packed bed reactor significantly improves the efficiency of converting lithium carbonate to lithium bicarbonate, shortening the reaction time and enhancing the production process. []

Q9: How does lithium carbonate improve the properties of low-density polyethylene (LDPE)?

A10: Adding lithium carbonate to LDPE has been shown to enhance its electrical insulating properties by suppressing electrical treeing. [] This effect is particularly beneficial in applications like electric power cables, improving their reliability and lifespan.

Q10: Are there environmental concerns associated with lithium carbonate production?

A11: The extraction and production of lithium carbonate, particularly from brine sources, can have environmental impacts, including water usage, land disturbance, and potential for brine discharge. Sustainable practices and responsible waste management are crucial to mitigate these effects. [, , ]

Q11: What strategies can be implemented for sustainable lithium carbonate production?

A12: Implementing closed-loop recycling processes, minimizing water consumption, and exploring alternative lithium sources like lithium-rich clays can contribute to more sustainable lithium carbonate production. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,3-Trimethyl-2-[(1E,3E)-3-methyl-1,3-hexadien-5-ynyl]-cyclohexane](/img/structure/B117610.png)

![Methyl methoxy[(methoxycarbonyl)amino]acetate](/img/structure/B117650.png)